Methyl 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
Overview
Description
Methyl 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with a bromo group and two methyl groups, making it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities .
Mode of Action
It’s worth noting that similar compounds have been found to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Related compounds have been found to interact with various biochemical pathways, leading to a range of biological activities .
Result of Action
Related compounds have been found to exhibit a range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate typically involves the condensation of 4-bromo-3,5-dimethyl-1H-pyrazole with methyl 4-formylbenzoate. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl groups on the pyrazole ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in a polar aprotic solvent like DMF.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols from the ester group.
Scientific Research Applications
Methyl 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
- 4-Bromo-3,5-dimethyl-1H-pyrazole
- Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
Uniqueness
Methyl 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate is unique due to the presence of both the bromo and methyl substituents on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
IUPAC Name |
methyl 4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-9-13(15)10(2)17(16-9)8-11-4-6-12(7-5-11)14(18)19-3/h4-7H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBSJYIFXDSDRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)OC)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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